BMS-986142

説明

特性

IUPAC Name |

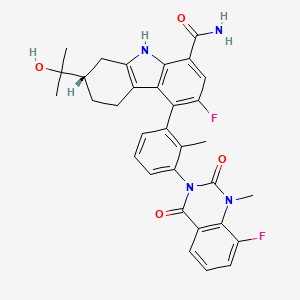

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYMMWAJAFUANM-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30F2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643368-58-4 |

Source

|

| Record name | BMS-986142 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643368584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986142 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-986142 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJX9GH268R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of BMS-986142: A Reversible BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell and myeloid cell signaling pathways.[1][2] Its development marked a significant advancement in the pursuit of non-covalent BTK inhibitors for the treatment of autoimmune diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols and comprehensive quantitative data are presented to support researchers in the field of drug discovery and development.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of the B-cell receptor (BCR) and Fc receptors (FcR).[3] Consequently, BTK has emerged as a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. This compound was developed as a reversible inhibitor of BTK, offering a distinct profile from the first-generation covalent inhibitors.[1][2] This molecule was specifically designed to exhibit high potency and selectivity, with the goal of providing a favorable safety and efficacy profile for the long-term treatment of chronic autoimmune conditions such as rheumatoid arthritis.[1][2][4]

Mechanism of Action: Targeting BTK in Immune Signaling

This compound exerts its therapeutic effect by reversibly binding to the active site of BTK, thereby inhibiting its kinase activity. This action disrupts downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival, as well as the activation of myeloid cells.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to B-cell activation. BTK is a critical component of this pathway, responsible for phosphorylating phospholipase C gamma 2 (PLCγ2). The inhibition of BTK by this compound blocks this phosphorylation event, thereby attenuating B-cell activation.

Fc Receptor (FcR) Signaling Pathway

BTK is also a key mediator in the signaling pathways of Fc-gamma receptors (FcγR) on myeloid cells such as macrophages and monocytes. By inhibiting BTK, this compound can suppress the release of pro-inflammatory cytokines and reduce antibody-dependent cellular cytotoxicity, which are important in the pathogenesis of autoimmune diseases.

Discovery and Synthesis Pathway

The discovery of this compound was the result of extensive structure-activity relationship (SAR) studies aimed at developing a potent and selective reversible BTK inhibitor. The synthesis is a multi-step process involving the construction of the core tetrahydrocarbazole scaffold followed by the introduction of the quinazolinone and carboxamide moieties. The detailed synthesis is described in Watterson et al., J. Med. Chem. 2016, 59, 19, 9173–9200.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 (nM) | Reference |

| BTK (enzymatic assay) | 0.5 | [1][2][5] |

| TEC | 10 | [2][5] |

| ITK | 15 | [5] |

| BLK | 23 | [5] |

| TXK | 28 | [5] |

| BMX | 32 | [5] |

| LCK | 71 | [5] |

| SRC | 1100 | [5] |

| Ramos B-cell Ca2+ flux | 9 | [5] |

| Human Whole Blood CD69 Expression | 90 | [6] |

| PBMC TNF-α Production | 3 | [1] |

| PBMC IL-6 Production | 4 | [1] |

Table 2: In Vivo Efficacy of this compound in Murine Models of Rheumatoid Arthritis

| Model | Dosing & Administration | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) - preventative | 4, 10, 30 mg/kg, PO, QD | Dose-dependent reductions in clinical scores of 26%, 43%, and 79%, respectively.[2][5] | [2][5] |

| CIA - therapeutic | 2, 4, 25 mg/kg, PO, QD | Dose-dependent reductions in clinical scores of 17%, 37%, and 67%, respectively.[2][5] | [2][5] |

| CIA - combination with Methotrexate (MTX) | 4 mg/kg with MTX | 53% reduction in inflammation and bone resorption compared to 24% (MTX alone) and 10% (this compound alone).[2][5] | [2][5] |

| Collagen Antibody-Induced Arthritis (CAIA) - prophylactic | 5, 20 mg/kg, PO, QD | 72% reduction in clinical scores at 5 mg/kg; >90% inhibition at 20 mg/kg.[1] | [1] |

Experimental Protocols

BTK Enzymatic Assay

-

Objective: To determine the in vitro potency of this compound against recombinant human BTK.

-

Procedure:

-

Human recombinant BTK (0.6 nM, His-tagged) is incubated at room temperature with a fluoresceinated peptide substrate (1.5 µM) and ATP (20 µM) in an assay buffer (20 mM HEPES, 10 mM MgCl₂, 0.015% Brij-35, and 4 mM dithiothreitol).[1]

-

This compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

-

IC50 values are calculated from the dose-response curves.

-

Ramos B-cell Calcium Flux Assay

-

Objective: To assess the functional inhibition of BCR signaling in a human B-cell line.

-

Procedure:

-

Ramos B-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are pre-incubated with varying concentrations of this compound.

-

BCR signaling is stimulated by the addition of anti-IgM.

-

Changes in intracellular calcium concentration are measured using a fluorometer.

-

IC50 values are determined based on the inhibition of the calcium flux.

-

Collagen-Induced Arthritis (CIA) in Mice

-

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

-

Procedure (Preventative Model):

-

Male DBA/1 mice are immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail.

-

A booster immunization is given 21 days later.

-

Oral administration of this compound or vehicle is initiated at the time of the first immunization and continued daily.

-

The development and severity of arthritis are monitored by scoring paw inflammation.

-

At the end of the study, paws may be collected for histological analysis of joint damage.

-

Conclusion

This compound is a well-characterized, potent, and selective reversible inhibitor of BTK with demonstrated preclinical efficacy in models of autoimmune disease. Its discovery and development have provided valuable insights into the therapeutic potential of targeting BTK with non-covalent inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of immunology and drug discovery. Although clinical development for rheumatoid arthritis was discontinued due to a lack of efficacy in a Phase 2 trial, the compound remains an important tool for preclinical research into the role of BTK in various disease states.[4]

References

- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]

- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (CAS 1643368-58-4) | Abcam [abcam.com]

The Therapeutic Target of BMS-986142: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase and a critical component of signal transduction pathways for multiple cellular receptors, including the B-cell receptor (BCR), Fc receptors (FcR), and the receptor activator of nuclear factor kappa-B ligand (RANKL) receptor.[1] By inhibiting BTK, this compound effectively modulates key cellular processes involved in the pathogenesis of various autoimmune diseases. This technical guide provides a comprehensive overview of the therapeutic target of this compound, its in vitro and in vivo pharmacology, detailed experimental protocols, and the signaling pathways it modulates.

Therapeutic Target: Bruton's Tyrosine Kinase (BTK)

The primary therapeutic target of this compound is Bruton's tyrosine kinase (BTK), a member of the Tec family of kinases.[1] BTK plays a crucial role in the development, differentiation, and signaling of B-lymphocytes. It is also involved in the signaling of other hematopoietic cells, including monocytes, macrophages, and mast cells.[3] The inhibition of BTK by this compound is reversible, offering a distinct pharmacological profile compared to irreversible BTK inhibitors.

Quantitative Data: In Vitro Inhibitory Activity

This compound demonstrates high potency and selectivity for BTK in a range of in vitro assays. The following tables summarize the key quantitative data on its inhibitory activity.

| Target | Assay Type | Cell Line/System | IC50 (nM) |

| BTK | Enzymatic Assay | Human Recombinant BTK | 0.5 [1][2] |

| TEC | Enzymatic Assay | Human Recombinant TEC | 10[2] |

| ITK | Enzymatic Assay | Human Recombinant ITK | 15[2] |

| BLK | Enzymatic Assay | Human Recombinant BLK | 23[2] |

| TXK | Enzymatic Assay | Human Recombinant TXK | 28[2] |

| BMX | Enzymatic Assay | Human Recombinant BMX | 32[2] |

| LCK | Enzymatic Assay | Human Recombinant LCK | 71[2] |

| SRC | Enzymatic Assay | Human Recombinant SRC | 1100[2] |

Table 1: Kinase Selectivity Profile of this compound.

| Functional Endpoint | Assay Type | Cell Line/System | IC50 (nM) |

| BCR-stimulated Calcium Flux | Calcium Flux Assay | Ramos B cells | 9[1][2] |

| BCR-stimulated CD69 expression | Whole Blood Assay | Human Whole Blood | 90[1] |

| FcγR-stimulated TNF-α production | Cytokine Production Assay | Human PBMC | 3[1] |

| FcγR-stimulated IL-6 production | Cytokine Production Assay | Human PBMC | 4[1] |

Table 2: In Vitro Functional Inhibitory Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

1. Human Recombinant BTK Enzyme Assay

-

Objective: To determine the direct inhibitory activity of this compound on purified human recombinant BTK.

-

Materials:

-

Human recombinant BTK enzyme

-

Fluoresceinated peptide substrate

-

ATP

-

Assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well plates

-

EDTA solution

-

-

Protocol:

-

To a 384-well plate, add test compounds (this compound) at various concentrations.

-

Add human recombinant BTK (final concentration ~1 nM), fluoresceinated peptide substrate (final concentration ~1.5 µM), and ATP (final concentration ~20 µM) in assay buffer. The final volume should be 30 µL.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Terminate the reaction by adding 45 µL of 35 mM EDTA.

-

Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.

-

Calculate inhibition data by comparing to control reactions with no enzyme (100% inhibition) and no inhibitor (0% inhibition).

-

Generate dose-response curves to determine the IC50 value.[4]

-

2. BCR-stimulated Calcium Flux Assay in Ramos B cells

-

Objective: To assess the effect of this compound on B-cell receptor (BCR)-mediated calcium mobilization.

-

Materials:

-

Ramos B cells (human Burkitt's lymphoma cell line)

-

Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)

-

RPMI-1640 medium with 10% FBS

-

This compound (dissolved in DMSO)

-

Anti-human IgM antibody (for stimulation)

-

Ionomycin (positive control)

-

Flow cytometer or fluorometric imaging plate reader

-

-

Protocol:

-

Load Ramos B cells with a suitable calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove extracellular dye and resuspend them in culture medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.[1]

-

Acquire a baseline fluorescence reading for 30-60 seconds.

-

Stimulate the cells by adding anti-human IgM antibody (typically 10 µg/mL).[1]

-

Continue acquiring fluorescence data for 5-10 minutes to monitor the calcium flux.[1]

-

At the end of the experiment, add ionomycin as a positive control to determine the maximal calcium influx.[1]

-

Analyze the data by calculating the ratio of calcium-bound to calcium-free dye fluorescence over time.[1]

-

3. FcγR-stimulated Cytokine Production Assay in Human PBMCs

-

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) stimulated via Fcγ receptors.

-

Materials:

-

Fresh human peripheral blood

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium with 10% FBS

-

Aggregated human IgG (for coating plates)

-

This compound (dissolved in DMSO)

-

ELISA kits for human TNF-α and IL-6

-

96-well plates

-

-

Protocol:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Coat a 96-well plate with aggregated human IgG overnight at 4°C to create immune complexes.

-

Wash the plate to remove unbound IgG.

-

Resuspend PBMCs in RPMI-1640 with 10% FBS.

-

Pre-incubate the PBMCs with various concentrations of this compound or vehicle for 1 hour at 37°C.[1]

-

Add the pre-incubated PBMCs to the immune complex-coated plate.

-

Incubate for 24 hours at 37°C.[1]

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

In Vivo Model

1. Collagen-Induced Arthritis (CIA) in DBA/1 Mice

-

Objective: To assess the efficacy of this compound in a preclinical model of rheumatoid arthritis.

-

Materials:

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for oral administration

-

-

Protocol:

-

Immunization (Day 0): Emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster (Day 21): Emulsify bovine type II collagen in IFA. Administer 100 µL of the emulsion as a booster injection at a different site near the base of the tail.[5]

-

Treatment: Begin oral administration of this compound or vehicle daily, starting from either day 0 (prophylactic model) or after the onset of disease (therapeutic model).

-

Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.

-

Histological Analysis: At the end of the study, collect paws for histological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.

-

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by inhibiting BTK-dependent signaling downstream of several key receptors.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR aggregates, leading to the activation of Src family kinases which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A/B. This recruits and activates Syk, which in turn phosphorylates and activates a number of downstream targets, including BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger calcium mobilization and activate protein kinase C (PKC), respectively, culminating in the activation of transcription factors such as NF-κB and NFAT, which drive B-cell proliferation, differentiation, and survival.[3] this compound blocks the catalytic activity of BTK, thereby inhibiting this entire downstream cascade.

Fc Receptor (FcR) Signaling Pathway

Fc receptors, particularly FcγRs expressed on myeloid cells like macrophages and monocytes, play a critical role in inflammation and autoimmunity by binding to immune complexes (antigen-antibody complexes).[8] Cross-linking of FcγRs initiates a signaling cascade that is also dependent on ITAM phosphorylation and the subsequent activation of Syk. BTK is a key downstream mediator in this pathway as well.[3][8] Activation of the FcR pathway leads to phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and the release of pro-inflammatory cytokines such as TNF-α and IL-6.[3] By inhibiting BTK, this compound can effectively suppress these inflammatory responses mediated by immune complexes.

RANKL Signaling Pathway

The interaction between RANKL and its receptor RANK is essential for the differentiation, activation, and survival of osteoclasts, the cells responsible for bone resorption. While the primary signaling adaptor for RANK is TRAF6, which activates NF-κB and MAPKs, there is evidence of crosstalk with ITAM-associated signaling pathways that involve BTK.[9] This ITAM-mediated co-stimulation is important for robust osteoclastogenesis. BTK, along with other Tec kinases, is involved in the activation of PLCγ2 downstream of RANKL stimulation, leading to calcium signaling that is critical for the activation of NFATc1, a master regulator of osteoclast differentiation.[9][10] By inhibiting BTK, this compound can interfere with osteoclast formation and function, which is relevant in diseases with pathological bone resorption, such as rheumatoid arthritis.

Conclusion

This compound is a highly potent and selective reversible inhibitor of BTK. Its therapeutic potential stems from its ability to modulate key signaling pathways that are central to the pathophysiology of autoimmune and inflammatory diseases. By inhibiting BTK, this compound effectively blocks signaling downstream of the B-cell receptor, Fc receptors, and the RANKL receptor. This leads to the suppression of B-cell activation, a reduction in pro-inflammatory cytokine production by myeloid cells, and the inhibition of osteoclastogenesis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this promising therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fcγ Receptor Pathways during Active and Passive Immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Tec Family Tyrosine Kinase Btk Regulates RANKL-induced Osteoclast Maturation - PMC [pmc.ncbi.nlm.nih.gov]

BMS-986142 for autoimmune disease research

An In-depth Technical Guide to BMS-986142 for Autoimmune Disease Research

Introduction

This compound is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a critical component of signaling pathways in various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[4] Its role in B-cell receptor (BCR), Fc receptor (FcR), and RANK receptor signaling makes it a compelling therapeutic target for autoimmune diseases such as rheumatoid arthritis (RA) and primary Sjögren's syndrome.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to this compound.

Mechanism of Action

This compound functions by reversibly inhibiting the kinase activity of BTK.[4] This inhibition blocks the transduction of signals downstream of several key receptors implicated in the pathophysiology of autoimmune diseases. Specifically, this compound has been shown to:

-

Block B-Cell Receptor (BCR) Signaling: In B-cells, BTK is essential for the signaling cascade initiated by antigen binding to the BCR. Inhibition of BTK by this compound prevents the phosphorylation of phospholipase C (PLC)-γ2, which in turn blocks intracellular calcium mobilization and subsequent B-cell activation, proliferation, and differentiation.[2] This leads to a reduction in the production of autoantibodies and inflammatory cytokines.[1][2]

-

Inhibit Fc Receptor (FcR) Signaling: BTK plays a crucial role in mediating signal transduction from Fcγ receptors (FcγR) on myeloid cells and FcεRI receptors on granulocytes.[1][2] By inhibiting BTK, this compound can block the release of inflammatory cytokines like TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs) stimulated by immune complexes.[1][2]

-

Block RANK-L-Induced Osteoclastogenesis: The receptor activator of nuclear factor kappa-B ligand (RANK-L) is critical for the differentiation of osteoclasts, which are responsible for bone resorption seen in diseases like rheumatoid arthritis. BTK is involved in the RANK-L signaling pathway, and its inhibition by this compound has been demonstrated to block osteoclast differentiation.[1][2][3]

Signaling Pathways

B-Cell Receptor (BCR) Signaling Pathway

References

- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]

- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

BMS-986142 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of BMS-986142, a reversible inhibitor of Bruton's tyrosine kinase (BTK). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase.[1][2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide[4] |

| Molecular Formula | C32H30F2N4O4[5][6] |

| Molecular Weight | 572.60 g/mol [4][5] |

| CAS Number | 1643368-58-4[5] |

| Appearance | White to off-white solid[5] |

| SMILES String | C--INVALID-LINK--(C)O)CC6">C@@C(=O)N |

| InChIKey | ZRYMMWAJAFUANM-UHFFFAOYSA-N[6] |

| Purity | >98% |

Pharmacology

Mechanism of Action

This compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[6][7] BTK is a critical signaling element in various immune pathways, including B-cell receptor (BCR), Fc receptor, and RANK receptor signaling.[7] By inhibiting the kinase activity of BTK, this compound is expected to modulate B-cell-mediated and non-B-cell-mediated autoimmune responses without causing B-cell depletion.[7] This mechanism makes it a promising therapeutic target for autoimmune diseases such as rheumatoid arthritis (RA).[8]

Pharmacological Profile

This compound is a potent inhibitor of BTK with high selectivity against a wide range of other kinases. The table below summarizes its inhibitory activity.

| Target | IC50 (nM) | Selectivity vs. BTK |

| BTK | 0.5 | - |

| TEC | 10 | 20-fold |

| ITK | 15 | 30-fold |

| BLK | 23 | 46-fold |

| TXK | 28 | 56-fold |

| BMX | 32 | 64-fold |

| LCK | 71 | 142-fold |

| SRC | 1100 | 2200-fold |

| Data sourced from MedChemExpress and PLOS One.[1][5] |

Experimental Protocols and Studies

3.1. In Vitro Studies

Kinase Selectivity Assay

-

Objective: To determine the selectivity of this compound against a panel of kinases.

-

Methodology: The inhibitory activity of this compound was assessed against a panel of 384 kinases in enzymatic assays. The half maximal inhibitory concentration (IC50) was determined for each kinase.[1][9]

-

Results: this compound demonstrated high selectivity for BTK. Of the 384 kinases tested, only five were inhibited with less than 100-fold selectivity compared to BTK, with four of these being members of the Tec family of kinases.[1][9]

B-Cell Functional Assays

-

Objective: To evaluate the effect of this compound on B-cell receptor (BCR)-dependent functions.

-

Methodology:

-

Calcium Flux: Ramos B cells were treated with anti-IgM to activate the BCR, and the effect of this compound on BTK-dependent calcium flux was measured.[5]

-

Cytokine Production and Cell Proliferation: Primary human B cells were stimulated through the BCR, and the inhibitory effect of this compound on the production of inflammatory cytokines (IL-6 and TNF-α) and cell proliferation was assessed.[1][9]

-

CD69 Expression: Human whole blood was stimulated with anti-IgD-dextran to activate BCR signaling, and the expression of the activation marker CD69 on B cells was measured by flow cytometry.[7]

-

-

Results:

-

This compound inhibited BTK-dependent calcium flux with an IC50 of 9 nM.[5]

-

It potently inhibited the production of IL-6 and TNF-α, cell proliferation, and the expression of CD86 on primary human B cells.[1][9]

-

In human whole blood, this compound inhibited BCR-stimulated CD69 expression on B cells with an IC50 of 90 nM.[1]

-

Fcγ Receptor-Dependent Cytokine Production

-

Objective: To assess the impact of this compound on Fcγ receptor (FcγR)-mediated inflammatory responses.

-

Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with IgG-containing immune complexes to trigger FcγR-dependent signaling. The production of TNF-α and IL-6 was measured in the presence of varying concentrations of this compound.[1][9]

-

Results: this compound inhibited the production of TNF-α and IL-6 with IC50 values of 3 nM and 4 nM, respectively.[1][9]

RANK-L-Induced Osteoclastogenesis

-

Objective: To investigate the effect of this compound on the formation of osteoclasts.

-

Methodology: Osteoclast precursor cells were cultured with human macrophage colony-stimulating factor and RANK-L in the presence of this compound. After 9 days, the cells were stained for tartrate-resistant acid phosphatase (TRAP), and the number of TRAP-positive multinucleated cells was quantified.[9]

-

Results: this compound was found to block RANK-L-induced osteoclastogenesis, suggesting a potential role in preventing bone resorption in diseases like rheumatoid arthritis.[1][9]

3.2. In Vivo Studies

Murine Collagen-Induced Arthritis (CIA) Model

-

Objective: To evaluate the efficacy of this compound in a mouse model of rheumatoid arthritis.

-

Methodology:

-

Preventative Dosing: Mice were administered this compound daily at doses of 4, 10, and 30 mg/kg, starting from the day of immunization with collagen. Some groups received this compound in combination with methotrexate (MTX).[1][5]

-

Therapeutic Dosing: Treatment with this compound at doses of 2, 4, and 25 mg/kg was initiated after the collagen booster immunization on day 21.[1][5]

-

Assessment: The severity of paw inflammation (clinical score), bone erosion, and inflammation were evaluated.[1][9]

-

-

Results:

-

In the preventative regimen, this compound led to dose-dependent reductions in clinical scores of 26%, 43%, and 79% at 4, 10, and 30 mg/kg, respectively. Co-administration with MTX showed an additive benefit.[5]

-

In the therapeutic regimen, this compound resulted in clinical score reductions of 17%, 37%, and 67% at 2, 4, and 25 mg/kg, respectively.[1][5]

-

The treatment also provided dose-dependent protection against bone remodeling and loss of bone mass.[1]

-

Clinical Trials

This compound has been evaluated in several clinical trials for autoimmune diseases.

-

Phase 1 Studies (NCT02257151, NCT02456844, NCT02880670, NCT02762123): These studies in healthy volunteers established the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. The drug was generally well-tolerated, with rapid absorption (peak concentrations within 2 hours) and a half-life of 7 to 11 hours, supporting once-daily dosing.[5][7][10] No significant pharmacokinetic interaction was observed with methotrexate.[7][10]

-

Phase 2 Study in Rheumatoid Arthritis (NCT02638948): This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with moderate-to-severe RA with an inadequate response to methotrexate.[6][11][12] The study did not meet its co-primary endpoints for ACR20 and ACR70 improvement at week 12.[11] The 350 mg dose was discontinued due to elevated liver enzymes.[6][11] The study concluded that further investigation of this compound for RA is not warranted.[11]

-

Phase 2 Study in Sjögren's Syndrome (NCT02843659): This study was designed to evaluate the efficacy and safety of this compound in subjects with moderate to severe primary Sjögren's Syndrome, but it was terminated.[5][6]

References

- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C32H30F2N4O4 | CID 86582336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of this compound, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of this compound, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - White Rose Research Online [eprints.whiterose.ac.uk]

BMS-986142: A Comprehensive Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of BMS-986142, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended to support further research and development efforts related to this compound.

Executive Summary

This compound is a highly selective inhibitor of BTK, a key enzyme in B-cell receptor (BCR) signaling pathways implicated in various autoimmune diseases.[1][2] This document details the quantitative measures of its selectivity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Quantitative Target Selectivity Data

The selectivity of this compound has been rigorously evaluated against a broad panel of kinases. The following tables summarize the key quantitative data, highlighting its high affinity for BTK and significant selectivity over other kinases.

Table 1: Kinase Selectivity Profile of this compound [3]

| Kinase | Biochemical IC50 (nM) | Fold Selectivity for BTK |

| BTK | 0.5 | – |

| Tec | 10 | 20× |

| ITK | 15 | 30× |

| BLK | 23 | 46× |

| Txk | 28 | 56× |

| BMX | 32 | 64× |

| Lck | 71 | 142× |

| FGR | 81 | 162× |

| CSK | 148 | 296× |

| SRC | 1100 | 2200x |

Data sourced from enzymatic assays against a panel of 384 kinases.[1][3]

Table 2: Cellular Activity of this compound

| Functional Endpoint | Cell Type | Stimulus | IC50 (nM) |

| Calcium Flux | Ramos B cells | anti-IgM | 9[4] |

| TNF-α Production | Peripheral Blood Mononuclear Cells | IgG-containing Immune Complexes | 3[1][3] |

| IL-6 Production | Peripheral Blood Mononuclear Cells | IgG-containing Immune Complexes | 4[1][3] |

| CD69 Expression | Human Whole Blood B cells | BCR stimulation | 90[1][3] |

| CD86/CD69 Expression | Peripheral Blood B cells | CD40L | >10,000[1][3] |

| TNF-α Production | Peripheral Blood Mononuclear Cells | LPS | >30,000[1][3] |

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in immune cell function.

Caption: BCR signaling pathway inhibited by this compound.

Caption: Fc receptor signaling pathway and its inhibition.

Caption: RANKL-induced osteoclastogenesis pathway.

Experimental Protocols

The target selectivity of this compound was determined using a combination of biochemical and cellular assays.

Kinase Profiling

-

Objective: To determine the inhibitory activity of this compound against a large panel of kinases.

-

Methodology:

-

Competition Binding Assays: The interaction of this compound at a concentration of 1000 nM with a panel of 384 protein and lipid kinases was assessed using competition binding assays performed by DiscoveRx (now part of Eurofins).[3]

-

Enzymatic Assays: The enzymatic activity of a panel of 337 kinases was examined in the presence of 200 nM this compound by Reaction Biology.[3] For kinases showing significant inhibition, IC50 values were determined. [33P]-ATP was used as a substrate at a concentration equal to the KMapp for each kinase.[3]

-

-

Primary Kinase Assays: Similar enzymatic assays were conducted for specific kinases, including Tec family kinases, with ATP concentrations equal to the apparent Michaelis constant (KMapp) for each respective kinase.[3]

Cellular Functional Assays

-

Objective: To evaluate the functional consequences of BTK inhibition by this compound in relevant cell types.

-

Methodology:

-

BCR-Stimulated CD69 Expression in Whole Blood:

-

Human whole blood was treated with varying concentrations of this compound.

-

B-cell receptor stimulation was induced using AffiniPure F(ab')2 fragment goat anti-human IgM and human IL-4.[3]

-

After 18 hours of incubation, cells were stained for CD20 and CD69 and analyzed by flow cytometry to determine the IC50 for inhibition of CD69 expression on B cells.[3][5]

-

-

Cytokine Production in PBMCs:

-

Caption: Experimental workflow for assessing target selectivity.

Conclusion

This compound is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase. Its selectivity has been extensively characterized through a combination of biochemical and cellular assays, demonstrating minimal off-target activity against a wide range of other kinases. The detailed understanding of its target selectivity profile and mechanism of action provides a strong foundation for its continued investigation in autoimmune and inflammatory diseases.[1][2]

References

- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]

- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of BMS-986142: A Technical Guide to a Reversible BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986142 is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various hematopoietic cells, including B-lymphocytes and myeloid cells.[2][3] Its involvement in B-cell receptor (BCR), Fc receptor (FcR), and RANK-L signaling makes it a key therapeutic target for a range of autoimmune and inflammatory diseases.[2][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, compiling available quantitative data, outlining detailed experimental methodologies for key assays, and visualizing the associated signaling pathways and workflows. Although initially investigated for rheumatoid arthritis (RA) and primary Sjögren's syndrome, further investigation of this compound in people with rheumatoid arthritis is not warranted based on Phase 2 clinical trial results.[6]

Mechanism of Action

This compound functions as a reversible inhibitor of BTK, binding to the enzyme to block its catalytic activity.[1][2][3] This inhibition is highly potent, with an in vitro IC50 of 0.5 nM against human recombinant BTK.[1][2][3] The inhibitory action of this compound disrupts downstream signaling cascades that are crucial for B-cell activation, proliferation, and differentiation, as well as inflammatory responses mediated by other immune cells.

Data Presentation: Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of this compound.

Table 1: In Vitro Enzymatic and Cellular Potency

| Parameter | Assay System | IC50 (nM) |

| BTK (enzymatic) | Human Recombinant BTK | 0.5[1][2][3] |

| B-Cell Receptor Signaling | ||

| Calcium Flux (Ramos B cells) | Anti-IgM stimulated | 9[1][5] |

| CD69 Expression (Human Whole Blood) | BCR-stimulated | 90[2] |

| Cytokine Production (Human B cells) | BCR-stimulated | ≤ 5[4] |

| CD86 Expression (Human B cells) | BCR-stimulated | 3-4[5] |

| Fc Receptor Signaling | ||

| TNF-α Production (PBMCs) | IgG-containing IC-driven | 3[2] |

| IL-6 Production (PBMCs) | IgG-containing IC-driven | 4[2] |

Table 2: Kinase Selectivity Profile

| Kinase | IC50 (nM) | Selectivity vs. BTK (~fold) |

| BTK | 0.5 [1] | 1 |

| TEC | 10[1] | 20 |

| ITK | 15[1] | 30 |

| BLK | 23[1] | 46 |

| TXK | 28[1] | 56 |

| BMX | 32[1] | 64 |

| LCK | 71[1] | 142 |

| SRC | 1100[1] | 2200 |

Table 3: In Vivo Efficacy in a Murine Model of Collagen-Induced Arthritis (CIA)

| Dosing Regimen | Endpoint | Result |

| Preventative (4, 10, 30 mg/kg) | Reduction in Clinical Scores | 26%, 43%, and 79% respectively[1] |

| Therapeutic (2, 4, 25 mg/kg) | Reduction in Clinical Scores | 17%, 37%, and 67% respectively[1][2] |

| Combination with Methotrexate (4 mg/kg) | Inhibition of Clinical Scores | 54% (additive benefit over methotrexate alone) |

Signaling Pathways and Inhibition by this compound

This compound exerts its effects by inhibiting BTK in several key signaling pathways implicated in autoimmune diseases.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and antibody production. BTK is a crucial component of this pathway. This compound blocks the phosphorylation and activation of downstream targets of BTK, thereby inhibiting B-cell function.

Fc Receptor (FcR) Signaling Pathway

In myeloid cells such as macrophages and monocytes, BTK is involved in signaling downstream of Fc receptors, which are activated by immune complexes (antigen-antibody complexes). This activation leads to the production of pro-inflammatory cytokines. This compound inhibits this process, reducing inflammation.

RANK-L Signaling Pathway in Osteoclastogenesis

BTK also plays a role in the differentiation of osteoclasts, the cells responsible for bone resorption. This process is initiated by the binding of RANKL to its receptor, RANK. By inhibiting BTK, this compound can reduce osteoclastogenesis, a key process in the bone erosion seen in rheumatoid arthritis.

Experimental Protocols

Detailed below are representative protocols for key in vitro assays used to characterize the pharmacodynamics of this compound. These are based on standard methodologies and the available information for this compound.

BTK Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant human BTK.

-

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

This compound (serially diluted in DMSO, then kinase buffer)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer).

-

Add 2.5 µL of a solution containing the BTK enzyme and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for BTK.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Inhibition of B-Cell Receptor-Mediated Calcium Flux

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration that occurs upon BCR activation in B-cells.

-

Materials:

-

Ramos B-cells (human Burkitt's lymphoma cell line)

-

RPMI-1640 medium supplemented with 10% FBS

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Anti-human IgM antibody (for BCR stimulation)

-

This compound (serially diluted in DMSO, then cell culture medium)

-

96-well black, clear-bottom plates

-

Fluorescent plate reader with kinetic reading capabilities

-

-

Procedure:

-

Culture Ramos B-cells to the desired density.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend them in a suitable buffer.

-

Plate the dye-loaded cells in a 96-well black, clear-bottom plate.

-

Add serial dilutions of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Place the plate in a fluorescent plate reader and measure the baseline fluorescence for a short period.

-

Inject the anti-human IgM antibody into the wells to stimulate the BCR and immediately begin kinetic measurement of fluorescence over several minutes.

-

Calculate the peak fluorescence intensity or the area under the curve for each well.

-

Plot the response against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Cellular Assay: Inhibition of Fc Receptor-Mediated Cytokine Production

This assay assesses the effect of this compound on the production of pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) stimulated via Fc receptors.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs), isolated from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque)

-

RPMI-1640 medium supplemented with 10% FBS

-

Heat-aggregated human IgG (to stimulate Fc receptors)

-

This compound (serially diluted in DMSO, then cell culture medium)

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IL-6

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Plate the PBMCs in a 96-well cell culture plate at a density of, for example, 2 x 10⁵ cells per well.

-

Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C.

-

Add heat-aggregated human IgG to the wells to stimulate the Fc receptors.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Plot the cytokine concentration against the logarithm of the inhibitor concentration and fit the data to determine the IC50 values.

-

Conclusion

This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase with demonstrated activity in preclinical models of autoimmune disease. Its mechanism of action, involving the inhibition of key signaling pathways in B-cells and myeloid cells, provides a strong rationale for its therapeutic potential. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive overview of the pharmacodynamic profile of this compound for the scientific community. While clinical development in rheumatoid arthritis has been discontinued, the data generated for this compound contribute to the broader understanding of BTK inhibition as a therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]

- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Evaluation of this compound, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

BMS-986142 In Vitro Assay Protocols: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling element in various immune pathways, including B-cell receptor (BCR) and Fc receptor signaling, making it a key target in the study and treatment of autoimmune diseases such as rheumatoid arthritis.[3][4][5] This document provides detailed application notes and protocols for in vitro assays designed to characterize the activity of this compound.

Mechanism of Action

This compound functions as a reversible inhibitor of BTK, a non-receptor tyrosine kinase essential for the activation and proliferation of B-lymphocytes.[6] Upon activation of the B-cell receptor, BTK phosphorylates phospholipase C-γ2 (PLC-γ2), which in turn triggers intracellular calcium mobilization and downstream signaling cascades.[1] By inhibiting BTK, this compound effectively blocks these signaling pathways, leading to reduced B-cell proliferation, cytokine production, and autoantibody secretion. Additionally, BTK is involved in Fc receptor (FcR) signaling in myeloid cells and RANKL-induced osteoclastogenesis, both of which are implicated in the pathology of rheumatoid arthritis.[1][7]

Signaling Pathways

The following diagram illustrates the central role of BTK in B-cell receptor signaling and the inhibitory effect of this compound.

Caption: BTK signaling pathway in B-cells and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound from various studies.

Table 1: In Vitro Potency and Selectivity of this compound [2][5]

| Parameter | IC50 Value | Notes |

| BTK (enzymatic assay) | 0.5 nM | Potent inhibition of recombinant human BTK. |

| Tec | 10 nM | Member of the Tec family of kinases. |

| ITK | 15 nM | Member of the Tec family of kinases. |

| BLK | 23 nM | Member of the Tec family of kinases. |

| Txk | 28 nM | Member of the Tec family of kinases. |

| BMX | 32 nM | Member of the Tec family of kinases. |

| LCK | 71 nM | Member of the Src family of kinases. |

| SRC | 1100 nM | Member of the Src family of kinases. |

Table 2: Cellular Activity of this compound [1][5]

| Assay | Cell Type | Stimulus | Endpoint | IC50 Value |

| Calcium Flux | Ramos B cells | Anti-IgM | BTK-dependent calcium flux | 9 nM |

| TNF-α Production | Peripheral Blood Mononuclear Cells (PBMCs) | IgG-containing Immune Complexes | TNF-α secretion | 3 nM |

| IL-6 Production | Peripheral Blood Mononuclear Cells (PBMCs) | IgG-containing Immune Complexes | IL-6 secretion | 4 nM |

| CD69 Expression | Human Whole Blood | BCR stimulation | CD69 expression on B-cells | 90 nM |

| CD63 Expression | Human Whole Blood | Anti-IgE | CD63 expression on basophils | 89 nM |

| Osteoclastogenesis | Primary monocytic progenitor cells | RANK-L | Formation of osteoclasts | Inhibition observed at 15 nM |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the activity of this compound.

BTK Enzymatic Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant human BTK.

Workflow:

Caption: Workflow for the BTK enzymatic assay.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of human recombinant BTK (e.g., 0.6 nM His-tagged BTK).[7]

-

Prepare a suitable kinase substrate and ATP solution.

-

Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO, then diluted in assay buffer).

-

-

Reaction Setup:

-

In a microplate, add the BTK enzyme to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

-

Measure the amount of product formed using a suitable detection method, such as luminescence or fluorescence, with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

B-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of B-cells following stimulation of the B-cell receptor.

Protocol:

-

Cell Culture:

-

Isolate primary human B-cells from peripheral blood.

-

Culture the B-cells in appropriate media and conditions.

-

-

Assay Procedure:

-

Plate the B-cells in a 96-well plate.

-

Treat the cells with serial dilutions of this compound or vehicle control and pre-incubate for a specified time.

-

Stimulate the cells with a BCR activator, such as anti-IgM antibodies.

-

Incubate the cells for a period sufficient to allow for proliferation (e.g., 72 hours).

-

-

Proliferation Measurement:

-

Assess cell proliferation using a standard method, such as the incorporation of tritiated thymidine ([³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).

-

-

Data Analysis:

-

Determine the level of proliferation for each treatment condition.

-

Calculate the percentage of inhibition of proliferation and determine the IC50 value as described for the enzymatic assay.

-

Cytokine Production Assay (TNF-α and IL-6)

This assay quantifies the inhibitory effect of this compound on the production of inflammatory cytokines by peripheral blood mononuclear cells (PBMCs).[1]

Protocol:

-

Cell Isolation:

-

Isolate PBMCs from human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

-

Assay Procedure:

-

Plate the PBMCs in a 96-well plate.

-

Treat the cells with various concentrations of this compound or vehicle.

-

Stimulate the cells with IgG-containing immune complexes to activate Fcγ receptors.[1]

-

Incubate the cells for an appropriate time to allow for cytokine production (e.g., 24 hours).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α and IL-6 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Determine the concentration of each cytokine in the samples.

-

Calculate the percentage of inhibition of cytokine production and determine the IC50 values.

-

CD69 Expression Assay in Human Whole Blood

This pharmacodynamic assay measures the functional effect of this compound on B-cell activation in a more physiologically relevant whole blood matrix.[6]

Protocol:

-

Blood Collection and Treatment:

-

Collect human whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Aliquot the blood into tubes and treat with serial dilutions of this compound or vehicle control.

-

Incubate at 37°C for a specified time (e.g., 1 hour).

-

-

B-Cell Stimulation:

-

Flow Cytometry Analysis:

-

Lyse the red blood cells using a lysis buffer.

-

Stain the remaining white blood cells with fluorescently labeled antibodies against CD20 (to identify B-cells) and CD69 (as a marker of activation).

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the CD20-positive B-cell population.

-

Determine the percentage of CD69-positive B-cells for each treatment condition.

-

Calculate the percentage of inhibition of CD69 expression and determine the IC50 value.

-

Conclusion

The in vitro assays described provide a comprehensive framework for characterizing the potency and mechanism of action of this compound. These protocols can be adapted and optimized for specific research needs, contributing to a deeper understanding of BTK inhibition and its therapeutic potential.

References

- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMS-986142, a Potent and Selective BTK Inhibitor

For Research Use Only.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. BMS-986142 is a potent and highly selective, reversible inhibitor of BTK.[4] In enzymatic assays, this compound inhibits human recombinant BTK with a half-maximal inhibitory concentration (IC50) of 0.5 nM.[4][5] This document provides detailed protocols for cell-based assays to evaluate the inhibitory activity of this compound on BTK signaling in various cell types.

Mechanism of Action

This compound is a reversible small molecule inhibitor that targets the kinase activity of BTK.[6] Upon activation of the B-cell receptor (BCR) or other signaling pathways involving BTK, such as Fc receptor (FcR) signaling, BTK is autophosphorylated and subsequently phosphorylates downstream substrates like phospholipase C gamma 2 (PLCγ2).[4][7] This leads to a cascade of intracellular events, including calcium mobilization and activation of transcription factors, ultimately resulting in cell proliferation, survival, and cytokine production.[7][8] this compound effectively blocks these downstream events by inhibiting the catalytic activity of BTK.[4]

Data Presentation

Table 1: In Vitro Potency of this compound in Enzymatic and Cell-Based Assays[4][5]

| Assay Type | Target/Cell Line | Endpoint | IC50 (nM) |

| Enzymatic Assay | Human Recombinant BTK | Kinase Activity | 0.5 |

| Cell-Based Assays | |||

| Ramos B-cells | BTK-dependent Calcium Flux | 9 | |

| Ramos B-cells | PLCγ2 Phosphorylation | ~20 | |

| Primary Human B-cells | Proliferation | 3 - 4 | |

| Primary Human B-cells | CD86 Expression | 3 - 4 | |

| Primary Human B-cells | IL-6 Production | 5 | |

| Primary Human B-cells | TNF-α Production | 3 | |

| Human PBMCs | FcR-mediated IL-6 Production | 4 | |

| Human PBMCs | FcR-mediated TNF-α Production | 3 | |

| Human Whole Blood | BCR-stimulated CD69 Expression | 90 | |

| Human Whole Blood | FcεRI-driven CD63 Expression | 89 |

Table 2: Kinase Selectivity Profile of this compound[4][5]

| Kinase | Family | IC50 (nM) | Fold Selectivity vs. BTK |

| BTK | Tec | 0.5 | 1x |

| TEC | Tec | 10 | 20x |

| ITK | Tec | 15 | 30x |

| BLK | Src | 23 | 46x |

| TXK | Tec | 28 | 56x |

| BMX | Tec | 32 | 64x |

| LCK | Src | 71 | 142x |

| SRC | Src | >1000 | >2000x |

Signaling Pathway Diagram

Caption: BTK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

BTK Phosphorylation Assay in Ramos B-cells

This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in response to BCR stimulation.

Experimental Workflow:

Caption: Workflow for BTK Phosphorylation Assay.

Materials:

-

Ramos B-cells (ATCC® CRL-1596™)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Goat F(ab')2 Anti-Human IgM (SouthernBiotech)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-BTK (Y223) and Rabbit anti-BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Culture Ramos B-cells in RPMI-1640 medium supplemented with 10% FBS.

-

Seed cells at a density of 1-2 x 10^6 cells/mL in a 6-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

Stimulate the cells with 10 µg/mL of goat F(ab')2 anti-human IgM for 5-10 minutes at 37°C.

-

Immediately place the plate on ice and pellet the cells by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Lyse the cell pellet with 100 µL of ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-BTK (Y223) and total BTK.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify band intensities using densitometry. Normalize the p-BTK signal to the total BTK signal.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Calcium Flux Assay in Ramos B-cells

This assay measures the inhibition of BCR-induced calcium mobilization from intracellular stores.

Experimental Workflow:

Caption: Workflow for Calcium Flux Assay.

Materials:

-

Ramos B-cells

-

RPMI-1640 medium

-

This compound

-

Goat F(ab')2 Anti-Human IgM

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Fluorometric plate reader with kinetic reading capabilities

Protocol:

-

Harvest Ramos B-cells and resuspend them in HBSS at 1 x 10^6 cells/mL.

-

Load the cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) for 30-45 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

Resuspend the cells in HBSS at 1 x 10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into a 96-well black, clear-bottom plate.

-

Add 50 µL of this compound dilutions or vehicle to the wells and incubate for 15-30 minutes at 37°C.

-

Place the plate in the fluorometric plate reader and record baseline fluorescence for 30-60 seconds.

-

Add 50 µL of anti-IgM (final concentration 10 µg/mL) to stimulate the cells.

-

Immediately begin kinetic reading of fluorescence for 5-10 minutes.

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Calculate the peak fluorescence response for each concentration of this compound.

-

Determine the IC50 value by plotting the peak response against the inhibitor concentration.

Cytokine Release Assay from Human PBMCs

This assay assesses the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from peripheral blood mononuclear cells (PBMCs) stimulated via Fcγ receptors.

Experimental Workflow:

Caption: Workflow for Cytokine Release Assay.

Materials:

-

Human peripheral blood from healthy donors

-

Ficoll-Paque

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Immune complexes (e.g., heat-aggregated IgG)

-

ELISA kits for human TNF-α and IL-6

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the PBMCs and resuspend them in complete RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle for 1 hour at 37°C.

-

Stimulate the cells with pre-formed immune complexes (e.g., 50 µg/mL heat-aggregated IgG).

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Centrifuge the plate and collect the supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each this compound concentration.

-

Determine the IC50 values by non-linear regression analysis.

Conclusion

The protocols described in this document provide robust and reproducible methods for evaluating the cellular activity of the BTK inhibitor, this compound. These assays are essential tools for researchers and drug development professionals studying the role of BTK in normal and pathological conditions and for characterizing the pharmacological properties of BTK inhibitors. The provided data demonstrates that this compound is a highly potent and selective inhibitor of BTK in both enzymatic and cellular contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing BMS-986142 Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of BMS-986142, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), in preclinical animal models of autoimmune diseases, particularly rheumatoid arthritis.

Introduction

This compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[1][2][3] BTK is a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[4][5] By inhibiting BTK, this compound can block B-cell activation, proliferation, and the production of inflammatory cytokines, making it a promising therapeutic candidate.[1][3][4] Preclinical studies have demonstrated its efficacy in rodent models of arthritis.[1][3][6][7]

Mechanism of Action: BTK Signaling Inhibition

This compound exerts its therapeutic effects by inhibiting BTK, which is a central node in multiple signaling pathways involved in autoimmune responses. Key pathways affected include:

-

B-Cell Receptor (BCR) Signaling: Inhibition of BTK blocks the downstream signaling cascade following BCR activation, leading to reduced B-cell proliferation and differentiation into antibody-producing plasma cells.[1][4]

-

Fc Gamma Receptor (FcγR) Signaling: In myeloid cells, BTK inhibition by this compound attenuates FcγR-mediated cytokine production (e.g., TNF-α, IL-6), which is a crucial driver of inflammation in rheumatoid arthritis.[1][4]

-

RANK-L Signaling: this compound has been shown to block RANK-L-induced osteoclastogenesis, suggesting a direct role in preventing bone erosion, a hallmark of rheumatoid arthritis.[1][4]

Caption: Signaling pathways inhibited by this compound.

In Vitro Efficacy Data

The following table summarizes the in vitro inhibitory activity of this compound.

| Target/Assay | Cell Type | IC50 |

| BTK (enzymatic assay) | Recombinant Human BTK | 0.5 nM[2] |

| B-Cell Proliferation (BCR-stimulated) | Primary Human B-Cells | ≤ 5 nM[1] |

| IL-6 Production (BCR-stimulated) | Primary Human B-Cells | ≤ 5 nM[1] |

| TNF-α Production (BCR-stimulated) | Primary Human B-Cells | ≤ 5 nM[1] |

| CD86 Expression (BCR-stimulated) | Primary Human B-Cells | ≤ 5 nM[1] |

| TNF-α Production (FcγR-stimulated) | Human PBMC | 3 nM[1] |

| IL-6 Production (FcγR-stimulated) | Human PBMC | 4 nM[1] |

| CD69 Expression (BCR-stimulated) | Human Whole Blood | 90 nM[1] |

In Vivo Efficacy in Animal Models

This compound has demonstrated significant efficacy in murine models of rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) Model

| Dosing Regimen | Dose (mg/kg, PO, QD) | Outcome | % Inhibition |

| Preventative | 4 | Reduction in clinical score | 26%[2] |

| 10 | Reduction in clinical score | 43%[2] | |

| 30 | Reduction in clinical score | 79%[2] | |

| Therapeutic | 2 | Reduction in clinical score | 17%[2] |

| 4 | Reduction in clinical score | 37%[2] | |

| 25 | Reduction in clinical score | 67%[2] | |